molecular formula C19H18ClNO4S B11188798 Ethyl 2-{4-[(6-chloro-1,3-benzothiazol-2-yl)oxy]phenoxy}butanoate

Ethyl 2-{4-[(6-chloro-1,3-benzothiazol-2-yl)oxy]phenoxy}butanoate

Cat. No.: B11188798
M. Wt: 391.9 g/mol
InChI Key: FDCVOFFCXYPNNM-UHFFFAOYSA-N
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Description

Ethyl 2-{4-[(6-chloro-1,3-benzothiazol-2-yl)oxy]phenoxy}butanoate is a synthetic organic compound known for its applications in various fields, including agriculture and medicinal chemistry. This compound is characterized by its complex structure, which includes a benzothiazole ring, a phenoxy group, and an ethyl butanoate moiety. It is often used as a herbicide and has shown potential in pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{4-[(6-chloro-1,3-benzothiazol-2-yl)oxy]phenoxy}butanoate typically involves multiple steps. One common method starts with the preparation of 4-[(6-chloro-1,3-benzothiazol-2-yl)oxy]phenol, which is then reacted with ethyl 2-bromobutanoate under basic conditions to form the desired product. The reaction conditions often include the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{4-[(6-chloro-1,3-benzothiazol-2-yl)oxy]phenoxy}butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-{4-[(6-chloro-1,3-benzothiazol-2-yl)oxy]phenoxy}butanoate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a bioactive compound with herbicidal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized as a herbicide in agricultural practices to control weed growth.

Mechanism of Action

The mechanism of action of Ethyl 2-{4-[(6-chloro-1,3-benzothiazol-2-yl)oxy]phenoxy}butanoate involves its interaction with specific molecular targets. In herbicidal applications, it inhibits the synthesis of essential amino acids in plants, leading to their death. The compound targets enzymes involved in the biosynthesis pathways, disrupting normal cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-{4-[(6-chloro-1,3-benzothiazol-2-yl)oxy]phenoxy}butanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its effectiveness as a herbicide and potential therapeutic applications make it a valuable compound in both agricultural and pharmaceutical research .

Properties

Molecular Formula

C19H18ClNO4S

Molecular Weight

391.9 g/mol

IUPAC Name

ethyl 2-[4-[(6-chloro-1,3-benzothiazol-2-yl)oxy]phenoxy]butanoate

InChI

InChI=1S/C19H18ClNO4S/c1-3-16(18(22)23-4-2)24-13-6-8-14(9-7-13)25-19-21-15-10-5-12(20)11-17(15)26-19/h5-11,16H,3-4H2,1-2H3

InChI Key

FDCVOFFCXYPNNM-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)OCC)OC1=CC=C(C=C1)OC2=NC3=C(S2)C=C(C=C3)Cl

Origin of Product

United States

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